molecular formula C25H30N2O5 B8524574 Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate

Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate

Cat. No. B8524574
M. Wt: 438.5 g/mol
InChI Key: NOYIOZREHKWBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-2,4-dimethyl-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C25H30N2O5/c1-16-5-7-19(27-11-9-25(10-12-27)31-13-14-32-25)15-21(16)23(28)26-22-17(2)6-8-20(18(22)3)24(29)30-4/h5-8,15H,9-14H2,1-4H3,(H,26,28)

InChI Key

NOYIOZREHKWBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)C(=O)NC4=C(C=CC(=C4C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(5-bromo-2-methyl-benzoyl)amino]-2,4-dimethyl-benzoate (0.5 g, 1.33 mmol), 1,4-dioxa-8-azaspiro(4.5)decane (228.34 mg, 1.59 mmol) and Cs2CO3 (1.3 g, 3.99 mmol) in 1,4-dioxane (10 ml) is added Pd(OAc)2 (29.84 mg, 132.89 μmol) followed by racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (82.75 mg, 132.89 μmol). The reaction mixture is purged with nitrogen for 10 minutes and then heated to 90° C. After 3 hours, very small amount of the product is formed. To the reaction mixture is added Pd(OAc)2 (29.84 mg, 132.89 μmol) followed by racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (82.75 mg, 132.89 μmol) and heated to 100° C. After 12 hours, the reaction is cooled to ambient temperature and diluted with water and extracted with EtOAc. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) using 0-100% ethyl acetate in hexane to afford the title compound as a brown solid (0.26 g, 44.62%). Mass spectrum (m/z): 439.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
228.34 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
29.84 mg
Type
catalyst
Reaction Step One
Quantity
82.75 mg
Type
reactant
Reaction Step Two
Quantity
82.75 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
29.84 mg
Type
catalyst
Reaction Step Five
Yield
44.62%

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